N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Overview
Description
N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(2-thienyl)-3-isoxazolecarboxamide is 369.07832714 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibition of Human Leukocyte Elastase
A study by Gütschow et al. (1999) focused on the synthesis and evaluation of thieno[2,3-d]1,3ŏxazin-4-ones, including compounds structurally related to N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(2-thienyl)-3-isoxazolecarboxamide, for their inhibitory activity towards human leukocyte elastase (HLE). The research found that some of these compounds exhibit potent inhibitory activity against HLE, suggesting potential applications in treating inflammatory diseases where HLE plays a role (Gütschow et al., 1999).
Antimicrobial Activities
Başoğlu et al. (2013) reported on the synthesis of compounds including ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which are structurally related to the chemical . These compounds were evaluated for their antimicrobial activities. Some of them showed good to moderate activity against various microorganisms, indicating the potential for developing new antimicrobial agents (Başoğlu et al., 2013).
Synthesis of Novel Heterocycles
Research by Padalkar et al. (2014) involved the synthesis of new benzimidazole, benzoxazole, and benzothiazole derivatives, which are related to N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(2-thienyl)-3-isoxazolecarboxamide. These novel heterocycles demonstrated excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains. This suggests a potential application in developing new antimicrobial agents (Padalkar et al., 2014).
Antiallergy Agents
Hargrave et al. (1983) synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally related to the compound . These derivatives were tested for antiallergy activity and found to be significantly more potent than existing treatments like disodium cromoglycate. This research points towards potential applications in the development of new antiallergy medications (Hargrave et al., 1983).
Synthesis of Anticancer Compounds
Ravinaik et al. (2021) worked on the synthesis of N-substituted benzamides, which are related to N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(2-thienyl)-3-isoxazolecarboxamide. They evaluated these compounds for their anticancer activity against various cancer cell lines. Some compounds exhibited moderate to excellent anticancer activity, indicating potential in cancer therapy (Ravinaik et al., 2021).
Properties
IUPAC Name |
N-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-2-21-13-8-11(5-6-14(13)24-10-17(21)22)19-18(23)12-9-15(25-20-12)16-4-3-7-26-16/h3-9H,2,10H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMKXBBJKRBIMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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